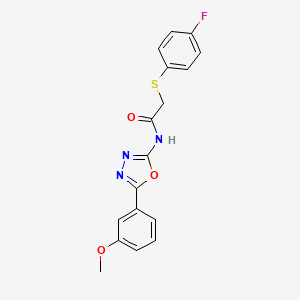

2-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivatives. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: Pd/C, H2

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Substituted aromatic compounds

Aplicaciones Científicas De Investigación

Table 1: Key Characteristics of 1,3,4-Oxadiazole Derivatives

| Feature | Description |

|---|---|

| Biological Activity | Anticancer, antimicrobial, anti-inflammatory |

| Mechanisms of Action | Inhibition of kinases, enzymes, and growth factors |

| Structural Modifications Impact | Enhanced selectivity and potency |

Case Studies

Several studies have explored the efficacy of oxadiazole derivatives against different cancer cell lines:

- In vitro Studies : Research indicates that compounds similar to 2-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide have demonstrated significant cytotoxic effects on breast cancer cell lines (e.g., MCF-7), with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

- Molecular Docking Studies : Computational studies have suggested that these compounds can effectively bind to target proteins involved in cancer progression. For instance, molecular docking simulations have indicated strong interactions with thymidylate synthase and HDAC enzymes .

Table 2: Summary of Anticancer Activity

| Study Reference | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 | <10 | Inhibition of thymidylate synthase |

| Study B | K562 | <20 | HDAC inhibition |

| Study C | SK-MEL-5 | <15 | Targeting topoisomerase II |

Broader Implications in Drug Development

The ongoing research into This compound highlights its potential as a lead compound for developing new anticancer therapies. The versatility of the oxadiazole scaffold allows for extensive modifications that could lead to novel drugs with improved pharmacological profiles.

Mecanismo De Acción

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

- **2-{[4,5-BIS(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE

- **2-{[4-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE

- **N-(2-FLUOROPHENYL)-2-{[3-(4-METHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE

Uniqueness

2-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both fluorophenyl and methoxyphenyl groups, along with the oxadiazole ring, makes it a versatile compound for various applications in research and industry .

Actividad Biológica

The compound 2-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a derivative of the oxadiazole family, which has gained attention for its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationship (SAR), and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-fluorobenzenethiol with an appropriate oxadiazole precursor. The characterization of the compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Anticancer Properties

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer activity. For instance, studies have shown that derivatives of oxadiazoles can inhibit various cancer cell lines by targeting critical enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylases (HDACs) . In particular, the presence of the 4-fluorophenyl group has been correlated with enhanced cytotoxicity against cancer cells.

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Doxorubicin | 0.5 | Topoisomerase II |

| This compound | 21.57 | HDAC |

| Other Oxadiazole Derivative | 8.52 | Thymidylate Synthase |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The oxadiazole scaffold is known for its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Structure-Activity Relationship (SAR)

The SAR studies have identified key structural features that enhance the biological activity of oxadiazole derivatives:

- Electronegative Substituents : The presence of fluorine in the phenyl ring increases lipophilicity and facilitates better interaction with biological targets.

- Methoxy Group : The methoxy substitution on the phenyl ring enhances solubility and bioavailability.

- Thioether Linkage : The thioether group contributes to the overall stability and reactivity of the molecule.

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The compound exhibited a dose-dependent response with significant inhibition at lower concentrations compared to standard chemotherapeutics .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains could lead to improved efficacy against resistant strains .

Propiedades

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3S/c1-23-13-4-2-3-11(9-13)16-20-21-17(24-16)19-15(22)10-25-14-7-5-12(18)6-8-14/h2-9H,10H2,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQZXEVRLROBTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.